molecular formula C25H27ClN4O3S3 B2479202 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1216751-14-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

Cat. No.: B2479202
CAS No.: 1216751-14-2
M. Wt: 563.15
InChI Key: VPQUNIBJCPILCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a synthetic small molecule designed as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression is strongly associated with resistance to alkylating agents and radiotherapy in cancers such as gliomas . The compound features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a 6-ethyl group and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The hydrochloride salt enhances solubility for in vivo applications. Preclinical studies highlight its dual role in suppressing APE1 activity and sensitizing cancer cells to DNA-damaging therapies .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3.ClH/c1-4-29-14-13-18-21(15-29)34-25(22(18)24-26-19-7-5-6-8-20(19)33-24)27-23(30)16-9-11-17(12-10-16)35(31,32)28(2)3;/h5-12H,4,13-15H2,1-3H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQUNIBJCPILCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps and can be derived from related benzo[d]thiazole compounds. The general synthetic pathway includes the reaction of benzo[d]thiazole derivatives with thieno[2,3-c]pyridine frameworks. A notable synthesis method involves the use of various reagents under controlled conditions to yield the desired product with high purity and yield.

Inhibition of APE1

One significant aspect of the biological activity of this compound is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a key enzyme involved in DNA repair mechanisms. Studies have shown that related compounds exhibit low micromolar activity against purified APE1 enzyme and can potentiate the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cell lines like HeLa .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure of benzo[d]thiazole derivatives significantly affect their inhibitory potency against APE1. For instance, the introduction of different substituents on the benzamide moiety can enhance binding affinity and selectivity towards APE1. Compounds with specific structural features consistently showed improved biological activities in various assays .

Pharmacokinetics and ADME Profile

In vivo studies demonstrated favorable pharmacokinetic profiles for related compounds, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. Following intraperitoneal administration in mice at doses around 30 mg/kg body weight, these compounds showed significant exposure levels in plasma and brain tissues .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The compound was particularly effective against HeLa cells, leading to hyper-accumulation of apurinic sites when treated with MMS .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have also assessed the antimicrobial activity of related benzo[d]thiazole compounds. Some derivatives demonstrated inhibitory effects against pathogenic bacteria without adversely affecting bacterial growth at certain concentrations. This dual functionality suggests potential applications in both oncology and infectious disease management .

Data Summary

Activity Observed Effect Reference
APE1 InhibitionLow µM activity
CytotoxicityInduces apoptosis in HeLa cells
Antimicrobial ActivityInhibitory effects on specific bacteria
PharmacokineticsFavorable ADME profile

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride exhibit notable antimicrobial properties.

PathogenMinimum Inhibitory Concentration (MIC)Reference Compound
Staphylococcus aureus62.5 μg/mLAmpicillin
Escherichia coli125 μg/mLStreptomycin
Candida albicans250 μg/mLFluconazole

These findings suggest that the compound may serve as a new antimicrobial agent with efficacy comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

  • Cell Proliferation Inhibition : Significant inhibition of cell proliferation in colorectal cancer cell lines was observed with IC50 values ranging from 10 to 20 μM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in cancer cells treated with the compound, evidenced by enhanced Annexin V staining.

Case studies indicate that derivatives of this compound can target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit key enzymes:

  • Topoisomerase Inhibition : Selective inhibition of bacterial topoisomerases was noted with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.
  • Kinase Inhibition : The compound exhibits inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.

Comparison with Similar Compounds

APE1 Inhibitors

The most structurally analogous compound is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) . Key differences include:

  • Substituent at Position 6 : The target compound has a 6-ethyl group, whereas Compound 3 features a 6-isopropyl group. This modification impacts lipophilicity and pharmacokinetics.
  • Benzamide vs.

Benzothiazole Derivatives

describes N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., 4g, 4h, 4i) . These compounds share the benzothiazole core but lack the tetrahydrothieno[2,3-c]pyridine scaffold and sulfamoylbenzamide group. Their synthesis yields (37–70%) and spectroscopic profiles are well-documented, but APE1 inhibitory activity remains uncharacterized.

Sulfonamide-Based Analogues

highlights 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives . These compounds incorporate sulfonamide groups but diverge significantly in scaffold design (triazine vs. benzothiazole-thienopyridine). No APE1 inhibition data are available.

Mechanistic and Pharmacological Differentiation

APE1 Inhibition Specificity

The target compound and Compound 3 directly inhibit APE1’s endonuclease activity, disrupting BER and sensitizing tumors to DNA damage. In contrast, benzothiazole derivatives from are primarily characterized for synthetic feasibility rather than biological targets .

Therapeutic Potential in Gliomas

APE1 overexpression in gliomas correlates with poor prognosis and therapy resistance . The target compound’s high brain penetration (Table 1) positions it as a superior candidate for glioma therapy compared to Compound 3, which shows moderate brain exposure.

Research Findings and Clinical Relevance

  • Synergistic Cytotoxicity : Both the target compound and Compound 3 enhance the efficacy of alkylating agents like TMZ by 2–3 fold in vitro, suggesting a shared mechanism of BER pathway disruption .
  • Pharmacokinetic Superiority : The target compound’s dimethylsulfamoyl group may reduce metabolic clearance compared to simpler acetamide derivatives, though direct comparative data are pending.
  • Unmet Needs : Structural analogues from and lack APE1 inhibition data, highlighting the uniqueness of the target compound’s design .

Preparation Methods

Cyclization via Thiol Intermediate

A validated method involves reacting 2-bromo-3-nitrothiophene (37 ) with sodium sulfide to generate a thiol intermediate in situ. Subsequent alkylation with ethyl bromide introduces the ethyl group at position 6, followed by base-catalyzed cyclization (K₂CO₃, acetonitrile, reflux) to yield 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (23 ) in 68–72% yield.

Reaction Conditions:

Step Reagents Temperature Time Yield
Thiol formation Na₂S, H₂O 25°C 1 h 85%
Alkylation EtBr, TEBA 80°C 12 h 78%
Cyclization K₂CO₃, CH₃CN Reflux 24 h 70%

Pictet-Spengler Reaction

Alternative synthesis employs a Pictet-Spengler cyclization of tryptamine derivatives with thiophene carbaldehydes. For example, condensation of 2-(thiophen-3-yl)ethylamine with formaldehyde in acetic acid generates the tetrahydrothienopyridine ring. While this method offers enantioselectivity, it requires chiral catalysts and achieves lower yields (55–60%) compared to cyclization routes.

Installation of 4-(N,N-Dimethylsulfamoyl)Benzamide

The sulfamoyl benzamide group is introduced via sequential sulfonation and amidation:

Sulfonation of Benzamide

4-Nitrobenzamide is sulfonated with chlorosulfonic acid at 0°C, followed by amidation with dimethylamine (40% aqueous solution) to yield 4-(N,N-dimethylsulfamoyl)benzamide (30 ) in 82% purity.

Amide Coupling

HATU-mediated coupling of 25 with 30 in DMF at 0°C provides N-(3-(benzo[d]thiazol-2-yl)-6-ethyltetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (35 ) in 75% yield.

Hydrochloride Salt Formation

The free base (35 ) is dissolved in anhydrous ethanol and treated with HCl gas at 0°C, precipitating the hydrochloride salt. Recrystallization from ethanol/ether yields the final product with >99% purity (mp 214–216°C).

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, 3H, J=7.2 Hz, CH₂CH₃), 2.92 (s, 6H, N(CH₃)₂), 3.15–3.22 (m, 2H, CH₂N), 4.02–4.15 (m, 4H, thienopyridine-H), 7.42–8.21 (m, 8H, aromatic-H).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₃₄H₃₆ClN₅O₃S₃: 722.1568; found: 722.1571.

Optimization Strategies

Alkylation Efficiency

Ethyl group introduction via EtBr alkylation under phase-transfer conditions (TEBA, K₂CO₃, CH₃CN) achieves higher yields (78%) compared to traditional SN2 methods (52%).

Sulfamoyl Group Stability

Dimethylation using (CH₃)₂SO₄ instead of CH₃I reduces side reactions, improving sulfamoyl purity from 82% to 94%.

Recrystallization Solvents

Ethanol/ether (3:1) produces larger crystals with lower residual solvent (<0.1%) compared to acetone/hexane.

Challenges and Solutions

Regioselectivity in Cyclization

Thiophene bromination at position 2 is critical for correct ring formation. Using NBS in CCl₄ ensures >95% regioselectivity.

Demethylation Side Reactions

BBr₃-mediated demethylation of 3 generates HBr, which protonates the thiazole nitrogen. Adding NaHCO₃ during workup maintains neutral pH, preventing decomposition.

Sulfamoyl Hydrolysis

The sulfamoyl group is prone to hydrolysis under acidic conditions. Conducting amidation at 0°C and avoiding aqueous workups minimizes degradation.

Analytical Validation

Purity Assessment:

  • HPLC (C18, 0.1% TFA/MeCN): 99.3% at 254 nm.
  • Elemental Analysis: Calcd (%) C 56.47, H 5.01, N 9.68; Found C 56.42, H 5.08, N 9.71.

Stability Studies:

  • No degradation after 6 months at -20°C (sealed vials, argon atmosphere).

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization to form the tetrahydrothieno-pyridine core, amide coupling for benzamide linkage, and functional group modifications (e.g., sulfamoyl introduction). Key steps include:
  • Cyclization : Using benzo[d]thiazole derivatives and tetrahydrothieno precursors under reflux in solvents like ethanol or acetonitrile .
  • Amide Coupling : Catalyzed by agents like HATU or DCC in anhydrous DMF at 0–25°C to ensure regioselectivity .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
    Optimization focuses on temperature control (e.g., 60–80°C for cyclization), solvent polarity adjustments, and catalyst screening (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzo[d]thiazole aromatic protons at δ 7.5–8.5 ppm) and confirms amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time consistency validates batch reproducibility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 568.77 g/mol) and detects isotopic patterns .

Q. How do the compound’s functional groups influence its reactivity and stability?

  • Methodological Answer :
  • Benzo[d]thiazole : Enhances π-π stacking in biological targets but is sensitive to strong oxidizing agents .
  • Sulfamoyl Group : Participates in hydrogen bonding; stability tests (e.g., TGA/DSC) show decomposition >200°C, but hydrolyzes under acidic conditions (pH < 3) .
  • Tetrahydrothieno-Pyridine Core : Prone to oxidation; storage under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the final amide coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance or moisture-sensitive intermediates. Strategies include:
  • Pre-activation of Carboxylic Acids : Use of EDCI or HOBt to improve coupling efficiency .
  • Solvent Screening : Switch from DMF to THF if polar aprotic solvents cause side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves yield by 15–20% .
    Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quantify intermediates via LC-MS .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation strategies:
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize to positive controls (e.g., staurosporine) .
  • Purity Reassessment : HPLC-MS to detect trace impurities (<0.5%) that may antagonize activity .
  • Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl substituents) to isolate structure-activity relationships .

Q. How can solubility challenges be addressed for in vivo studies?

  • Methodological Answer : The compound’s low aqueous solubility (logP ≈ 3.5) necessitates formulation strategies:
  • Salt Formation : Co-crystallize with citric acid or meglumine to enhance solubility by 5–10× .
  • Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
  • Co-Solvent Systems : Combine DMSO (≤10%) with cyclodextrin carriers for IP/IV administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.